
CID 156588605
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 156588605 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
The preparation of CID 156588605 involves several synthetic routes and reaction conditions. One common method includes the use of 2-methyl-5-(5-bromopyridine-2-yl) tetrazole as an initial raw material. This compound undergoes a series of reactions in the presence of butyl lithium and a Grignard reagent to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis to ensure high purity and yield.
Análisis De Reacciones Químicas
CID 156588605 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
CID 156588605 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its biological activity. Industrially, it is used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of CID 156588605 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
CID 156588605 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. For example, compounds like CID 2632, CID 6540461, CID 5362065, and CID 5479530 share structural similarities but differ in their specific properties and applications . The uniqueness of this compound lies in its specific chemical structure and the resulting biological and industrial applications.
Propiedades
Fórmula molecular |
C21H26NO4 |
|---|---|
Peso molecular |
356.4 g/mol |
InChI |
InChI=1S/C21H26NO4/c1(2-26-21-8-14-3-15(9-21)5-16(4-14)10-21)22-11-17-6-19-20(25-13-24-19)7-18(17)23-12-22/h6-7,14-15H,1-5,8-13H2/t14-,15+,21? |
Clave InChI |
QCUHHDXDYHKHDJ-YLQYIJTPSA-N |
SMILES isomérico |
C1[C@@H]2C[C]3C[C@H]1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6 |
SMILES canónico |
C1C2C[C]3CC1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



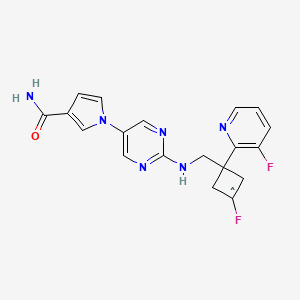
![Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)

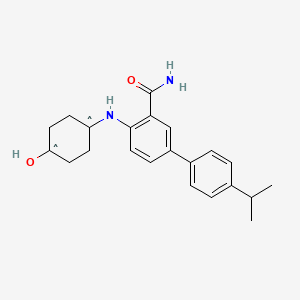
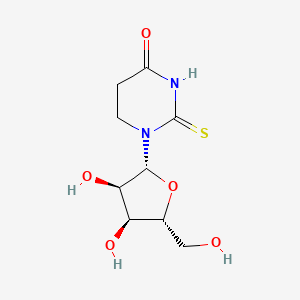
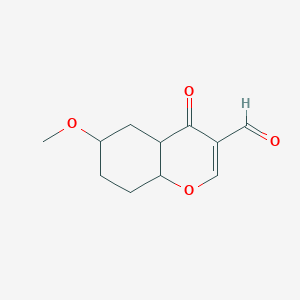
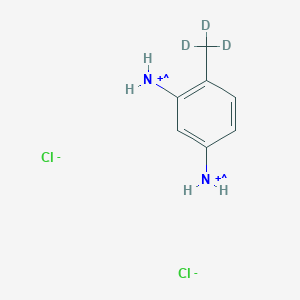
![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)

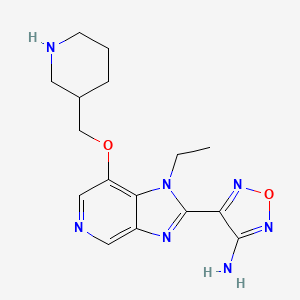
![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)

